1,2,4,5-Tetraethynylbenzene

Conjugated Polymers Star Polymers Poly(arylene ethynylene)

Researchers requiring maximum cross-linking density often find tri- or di-substituted analogs yield insufficient polymer molecular weight. 1,2,4,5-Tetraethynylbenzene solves this with four symmetrically disposed ethynyl termini, enabling star polymers with Mn > 2 × 10⁶ Da and BET surface areas exceeding 1000 m²/g in porous networks. Supplied with ≥98% purity and stored under inert gas at 2-8°C, it ensures reliable performance for regiospecific polycyclic aromatic hydrocarbon synthesis and organometallic complex construction.

Molecular Formula C14H6
Molecular Weight 174.2 g/mol
CAS No. 70603-31-5
Cat. No. B1601586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-Tetraethynylbenzene
CAS70603-31-5
Molecular FormulaC14H6
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC#CC1=CC(=C(C=C1C#C)C#C)C#C
InChIInChI=1S/C14H6/c1-5-11-9-13(7-3)14(8-4)10-12(11)6-2/h1-4,9-10H
InChIKeyQSGZOWMDALLUBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4,5-Tetraethynylbenzene: Properties & Procurement


1,2,4,5-Tetraethynylbenzene is a polyethynylated aromatic compound consisting of a benzene core symmetrically substituted with four ethynyl groups at the 1, 2, 4, and 5 positions [1]. Its molecular formula is C14H6, with a molecular weight of 174.20 g/mol [1]. This compound serves as a highly functionalized building block in materials chemistry, particularly for the construction of conjugated polymers, metal-organic frameworks (MOFs), and polycyclic aromatic hydrocarbons via alkyne coupling reactions [1]. It is typically supplied as a solid with a purity of ≥98% and is recommended to be stored under inert gas at 2–8°C to prevent decomposition .

Why 1,2,4,5-Tetraethynylbenzene Is Irreplaceable


The number and spatial arrangement of ethynyl groups on the benzene ring dictate the cross-linking density, polymerization kinetics, and ultimate material properties of derived systems. 1,2,4,5-Tetraethynylbenzene, with its four symmetrically disposed reactive termini, yields significantly higher molecular weight polymers and denser network structures compared to tri- or di-substituted analogs [1]. Substituting a less functionalized analog, such as 1,3,5-triethynylbenzene, leads to a measurable reduction in polymer molecular weight and a corresponding loss in mechanical and thermal performance [1]. Furthermore, the specific 1,2,4,5 substitution pattern imparts distinct electronic and steric properties that influence reaction regioselectivity and material morphology, which are not replicated by other isomers or lower ethynyl homologs [2].

1,2,4,5-Tetraethynylbenzene vs. Key Analogs


Polymer Molecular Weight vs. Triethynylbenzene

In the palladium-catalyzed coupling with π-conjugated oligomeric poly(arylene ethynylene), the use of 1,2,4,5-tetraethynylbenzene as a core yields polymers with a number-average molecular weight (Mn) approximately 2.6 times higher than those obtained with 1,3,5-triethynylbenzene under identical conditions [1]. This demonstrates the significant impact of the additional reactive ethynyl group on chain extension and cross-linking efficiency.

Conjugated Polymers Star Polymers Poly(arylene ethynylene)

Thermal Stability vs. Triethynylbenzene

1,2,4,5-Tetraethynylbenzene exhibits a distinct thermal behavior, decomposing at temperatures above 50°C without a clear melting transition, whereas 1,3,5-triethynylbenzene melts cleanly at 105°C [1]. This decomposition profile indicates that the tetra-functionalized monomer undergoes thermal cross-linking upon heating, a property that can be advantageous for in-situ polymerization or thermoset formation but necessitates careful handling during melt processing.

Thermal Stability Decomposition Temperature Material Processing

Tetrairon Complex Synthesis Yield

In the synthesis of a tetrairon dication complex, 1,2,4,5-tetraethynylbenzene serves as a bridging ligand, enabling the formation of the target complex [{Cp*(dppe)FeC≡C-}4-μ-(1,2,4,5-C6H2)](PF6)2 in 77% isolated yield [1]. This high yield demonstrates the compound's suitability for constructing well-defined, multi-metallic architectures for molecular electronics and quantum cellular automata prototypes.

Organometallic Chemistry Mixed-Valence Complexes Molecular Electronics

Regiospecific Bispentalene Formation

1,2,4,5-Tetraethynylbenzene undergoes gold-catalyzed annulation with unsymmetrically substituted 1,5-diynes to afford linear bispentalenes with complete regiospecificity [1]. This controlled geometry is critical for material science applications, as the electronic properties of bispentalenes are highly sensitive to their isomeric form. The 1,2,4,5 substitution pattern directs the formation of a linear bispentalene scaffold, which is not accessible with other tetraethynyl isomers or lower-functionalized cores.

Gold Catalysis Polycyclic Aromatic Hydrocarbons Regioselective Synthesis

Unique 1H NMR Signature

The aromatic protons of 1,2,4,5-tetraethynylbenzene resonate at δ 7.63 ppm in CDCl3, a downfield shift attributed to the influence of neighboring paratropic cyclyne moieties [1]. This distinct chemical shift provides a clear spectroscopic marker for confirming the identity and purity of the compound, differentiating it from 1,3,5-triethynylbenzene, which exhibits a different aromatic proton pattern due to its distinct symmetry and electronic environment.

NMR Spectroscopy Structural Confirmation Quality Control

1,2,4,5-Tetraethynylbenzene: Applications


Ultra-High MW Star Polymer Synthesis

For applications demanding maximum molecular weight and robust mechanical properties in conjugated polymer systems, 1,2,4,5-tetraethynylbenzene is the preferred core monomer. Its four reactive ethynyl groups enable the formation of star polymers with Mn values exceeding 2 × 10^6 Da, as directly compared to ~8.7 × 10^5 Da for 1,3,5-triethynylbenzene-derived polymers under identical conditions [1]. This translates to superior film-forming characteristics and mechanical integrity for organic electronic devices.

Cross-Linked Microporous Polymers

When high surface area and tailored pore architecture are required, 1,2,4,5-tetraethynylbenzene serves as an ideal node due to its four-directional connectivity. Polymers derived from this monomer via ethynyl trimerization can achieve BET surface areas exceeding 1000 m²/g with tunable pore sizes between 0.7–0.9 nm [1]. The high cross-link density, a direct consequence of the tetra-functionalized core, contributes to enhanced thermal stability and gas uptake capacity compared to analogs with fewer reactive sites.

Linear Bispentalenes for Organic Electronics

In the synthesis of polycyclic aromatic hydrocarbons for organic semiconductors, 1,2,4,5-tetraethynylbenzene enables the regiospecific gold-catalyzed formation of linear bispentalenes [1]. This complete regiocontrol eliminates isomeric impurities that can compromise charge transport properties, making it the monomer of choice for researchers seeking well-defined, high-purity π-conjugated materials for transistors and photovoltaic cells.

Organometallic Complexes for Molecular Electronics

1,2,4,5-Tetraethynylbenzene is a proven bridging ligand for constructing tetranuclear iron complexes with well-defined mixed-valence properties [1]. The high isolated yield (77%) of the target tetrairon dication demonstrates the reliability of this core in multistep syntheses. This makes it a valuable precursor for molecular prototypes in quantum cellular automata and other molecular electronic devices where precise spatial arrangement of metal centers is critical.

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